

# Comparing the performance of Methylammonium iodide vs. Formamidinium iodide in perovskites

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## A Comparative Guide to Methylammonium Iodide vs. Formamidinium Iodide in Perovskites

In the rapidly advancing field of perovskite photovoltaics, the selection of the organic cation is a pivotal factor influencing solar cell performance, stability, and overall efficiency. Among the most prominent A-site cations are Methylammonium ( $\text{MA}^+$ ) and Formamidinium ( $\text{FA}^+$ ). This guide provides an in-depth comparison of **Methylammonium Iodide** (MAI) and Formamidinium Iodide (FAI) based lead iodide perovskites, offering experimental data, detailed fabrication protocols, and visual diagrams to assist researchers and scientists in the field.

## Performance and Stability: A Head-to-Head Comparison

Formamidinium-based perovskites generally demonstrate superior performance and stability metrics compared to their methylammonium counterparts. This is largely attributed to intrinsic differences in their chemical and structural properties.  $\text{FAPbI}_3$  exhibits a narrower bandgap, which is closer to the ideal for single-junction solar cells, and enhanced thermal stability.<sup>[1][2][3][4]</sup>

## Key Performance Metrics

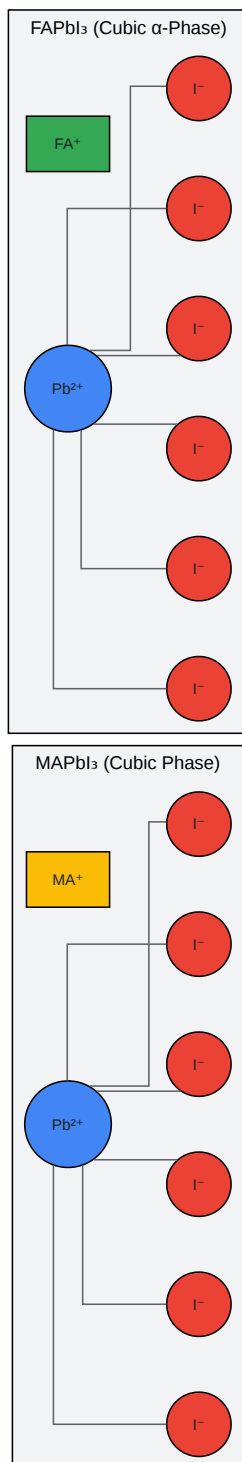
Property	Formamidinium Lead Iodide (FAPbI <sub>3</sub> )	Methylammonium Lead Iodide (MAPbI <sub>3</sub> )	Key Differences & Notes
Power Conversion Efficiency (PCE)	24-25% <a href="#">[1]</a> <a href="#">[5]</a>	20-22% <a href="#">[1]</a> <a href="#">[5]</a>	FAPbI <sub>3</sub> 's narrower bandgap allows for broader light absorption, contributing to higher potential efficiencies. Mixed-cation strategies, incorporating both FA <sup>+</sup> and MA <sup>+</sup> , have achieved efficiencies as high as 20.7%. <a href="#">[1]</a>
Bandgap	~1.48 eV <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>	~1.55 eV <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>	The lower bandgap of FAPbI <sub>3</sub> is closer to the optimal value for single-junction solar cells as predicted by the Shockley-Queisser limit.
Thermal Stability	More stable; maintains performance for >1000 hours. Slower degradation at 150°C compared to MAPbI <sub>3</sub> . <a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[7]</a>	Less stable; typically degrades within 300-500 hours under similar conditions. <a href="#">[5]</a> The MA cation is more volatile and can decompose at elevated temperatures. <a href="#">[8]</a>	The larger FA <sup>+</sup> cation provides a higher tolerance factor, contributing to improved structural stability at elevated temperatures. <a href="#">[7]</a>
Moisture Stability	Moderate to High. <a href="#">[5]</a> However, the photoactive $\alpha$ -phase can be unstable in the	Moderate to Low. <a href="#">[5]</a> Highly susceptible to degradation in the presence of humidity.	While FAPbI <sub>3</sub> is generally more stable, moisture can induce a phase transition to a

	presence of moisture. [7]		non-photoactive "yellow" phase.[7] Strategies to stabilize the "black" photoactive phase are crucial.[7]
Photostability	Generally more photostable.	Prone to light-induced degradation, including ion migration and phase segregation.[9]	The intrinsic stability of the FA <sup>+</sup> cation is higher than MA <sup>+</sup> due to higher dissociation energies of N-H and C-H bonds.[3][4] However, FA <sup>+</sup> in precursor solutions can degrade under illumination.[10]
Hysteresis	Hysteresis can be present, influenced by ion migration.	Often exhibits significant current- voltage hysteresis.	Hysteresis is a complex phenomenon related to ion migration, charge carrier trapping, and ferroelectric properties.[11][12][13] While present in both, efforts to mitigate it are crucial for accurate efficiency measurements.

## Structural and Degradation Pathway Diagrams

To visualize the key differences, the following diagrams illustrate the crystal structures and a simplified degradation pathway.

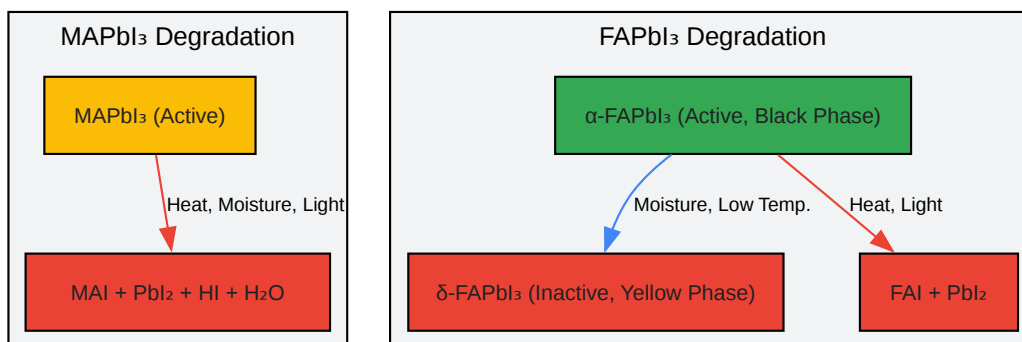
## Crystal Structure Comparison



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Caption: Idealized crystal structures of MAPbI<sub>3</sub> and FAPbI<sub>3</sub> perovskites.

Simplified Degradation Pathways

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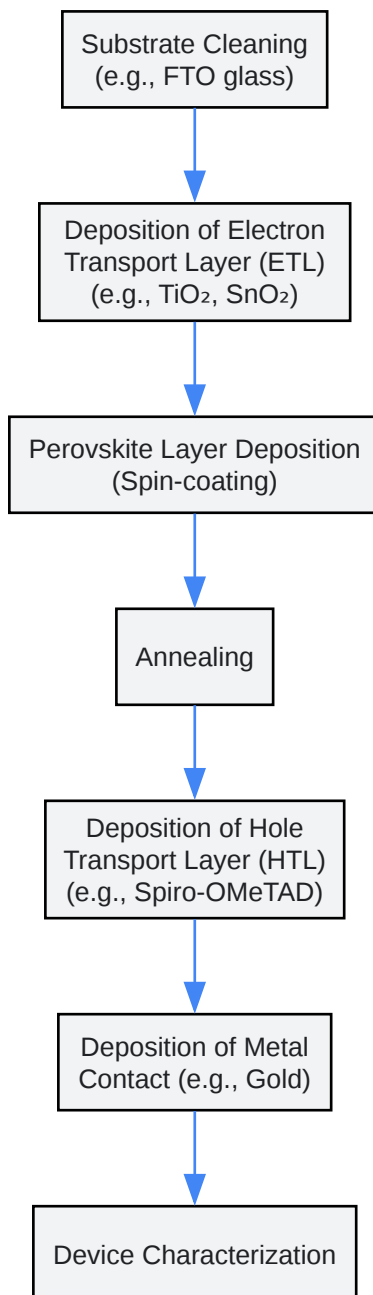
Caption: Simplified degradation pathways for MAI and FAI based perovskites.

## Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are generalized protocols for the fabrication of perovskite solar cells using both MAI and FAI.

## General Experimental Workflow for Perovskite Solar Cell Fabrication

## General Perovskite Solar Cell Fabrication Workflow



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Caption: A typical experimental workflow for fabricating perovskite solar cells.

## Protocol 1: One-Step Solution Processing of MAPbI<sub>3</sub>

- **Precursor Solution Preparation:** Dissolve equimolar amounts of **Methylammonium Iodide** (MAI) and Lead Iodide (PbI<sub>2</sub>) in a solvent mixture, typically N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
- **Substrate Preparation:** Clean FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Treat with UV-Ozone prior to use.
- **ETL Deposition:** Deposit a compact layer of TiO<sub>2</sub> or SnO<sub>2</sub> onto the FTO substrate via spin-coating or spray pyrolysis, followed by annealing.
- **Perovskite Deposition:** In an inert atmosphere (e.g., a nitrogen-filled glovebox), spin-coat the MAPbI<sub>3</sub> precursor solution onto the ETL-coated substrate.
- **Anti-Solvent Dripping:** During the spin-coating process, an anti-solvent (e.g., chlorobenzene or toluene) is dripped onto the spinning substrate to induce rapid crystallization and form a uniform film.
- **Annealing:** Anneal the perovskite film at approximately 100°C for 10-60 minutes.
- **HTL Deposition:** Spin-coat a solution of a hole-transport material, such as Spiro-OMeTAD, with additives like Li-TFSI and tBP, onto the perovskite layer.
- **Electrode Deposition:** Thermally evaporate a metal contact, typically gold (Au) or silver (Ag), onto the HTL.

## Protocol 2: Two-Step Sequential Deposition of FAPbI<sub>3</sub>

- **PbI<sub>2</sub> Deposition:** Spin-coat a solution of Lead Iodide (PbI<sub>2</sub>) in DMF onto the prepared ETL-coated substrate. Anneal the PbI<sub>2</sub> film at around 70°C.
- **FAI Conversion:** Immerse the PbI<sub>2</sub>-coated substrate in a solution of Formamidinium Iodide (FAI) in isopropanol (IPA) or spin-coat the FAI solution onto the PbI<sub>2</sub> layer.
- **Annealing:** Anneal the film at a higher temperature, typically around 150-170°C, to facilitate the conversion to the α-FAPbI<sub>3</sub> perovskite phase.<sup>[14]</sup>

- HTL and Electrode Deposition: Follow the same procedure as for MAPbI<sub>3</sub> (steps 7 and 8 in Protocol 1).

Note on Mixed-Cation Perovskites: To enhance stability and performance, researchers often fabricate mixed-cation perovskites (e.g., MA<sub>x</sub>FA<sub>1-x</sub>PbI<sub>3</sub>).<sup>[15]</sup> This is typically achieved by preparing a precursor solution containing a mixture of MAI and FAI in the desired ratio and following a one-step deposition method similar to Protocol 1.<sup>[16]</sup>

## Conclusion

Formamidinium iodide has emerged as a superior alternative to **methyammonium iodide** for high-performance and stable perovskite solar cells.<sup>[2][3][4]</sup> The key advantages of FAI-based perovskites include a more optimal bandgap for single-junction devices and significantly improved thermal stability.<sup>[1][5]</sup> However, challenges related to the phase instability of FAPbI<sub>3</sub>, particularly in the presence of moisture, necessitate careful control over fabrication processes and often lead to the exploration of mixed-cation strategies to stabilize the desirable photoactive black phase.<sup>[7][17]</sup> While MAI-based perovskites were foundational in the development of this technology, the field is increasingly shifting towards FA-based and mixed-cation systems to push the boundaries of efficiency and long-term operational stability.

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